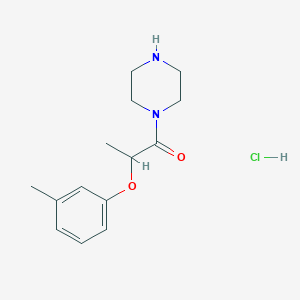

2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

CAS No.: 1334148-91-2

Cat. No.: VC2829062

Molecular Formula: C14H21ClN2O2

Molecular Weight: 284.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1334148-91-2 |

|---|---|

| Molecular Formula | C14H21ClN2O2 |

| Molecular Weight | 284.78 g/mol |

| IUPAC Name | 2-(3-methylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C14H20N2O2.ClH/c1-11-4-3-5-13(10-11)18-12(2)14(17)16-8-6-15-7-9-16;/h3-5,10,12,15H,6-9H2,1-2H3;1H |

| Standard InChI Key | LOHGBVWETOYGKJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)OC(C)C(=O)N2CCNCC2.Cl |

| Canonical SMILES | CC1=CC(=CC=C1)OC(C)C(=O)N2CCNCC2.Cl |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride is registered in chemical databases with specific identifiers that help distinguish it from other compounds. It has a PubChem CID of 54594503 and has been assigned the CAS number 1334148-91-2. The compound also appears under alternative identifiers including JDC14891 and AKOS025656586, which are database-specific reference codes used by various chemical repositories . Such standardized identification systems allow researchers to unambiguously reference this specific chemical entity across different research platforms and publications.

Structural Components and Properties

The molecular structure of 2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride consists of several key components that define its chemical behavior. The compound has a molecular formula of C14H20N2O2·HCl with a molecular weight of 284.78 g/mol . This hydrochloride form derives from its parent compound (2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one), which has a molecular weight of 248.32 g/mol before salt formation. The structure includes a piperazine heterocyclic ring connected to a carbonyl group, which is further linked to a propan-1-one moiety featuring a 3-methylphenoxy substituent. This arrangement creates a molecule with both hydrophilic and hydrophobic regions, influencing its solubility profile and potential interactions with biological systems.

Chemical Descriptors and Notations

The IUPAC name of the parent compound is 2-(3-methylphenoxy)-1-piperazin-1-ylpropan-1-one, with the complete hydrochloride salt being denoted as 2-(3-methylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride . For computational chemistry and database purposes, the parent compound can be represented by its canonical SMILES notation: CC1=CC(=CC=C1)OC(C)C(=O)N2CCNCC2. Similarly, its standard InChI representation is InChI=1S/C14H20N2O2/c1-11-4-3-5-13(10-11)18-12(2)14(17)16-8-6-15-7-9-16/h3-5,10,12,15H,6-9H2,1-2H3, with the corresponding InChIKey being GOFOJQGSRNMYSQ-UHFFFAOYSA-N. These standardized chemical notations facilitate computational analysis, database searching, and structure-activity relationship studies.

Physicochemical Properties

Solubility Characteristics

Synthesis and Production Methods

Reaction Conditions and Considerations

Based on synthetic approaches for similar piperazine derivatives, the synthesis likely requires controlled reaction conditions including appropriate temperature management, pH regulation, and the use of coupling agents. Coupling agents such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are commonly employed to activate the carboxylic acid and facilitate amide bond formation with the piperazine nitrogen . The reaction is typically conducted in aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), often in the presence of a tertiary amine base like triethylamine to neutralize acids generated during the reaction.

Purification and Salt Formation

The purification process for obtaining high-purity 2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride likely involves several steps. The crude reaction product would undergo initial purification using techniques such as liquid-liquid extraction to remove water-soluble impurities and unreacted starting materials. Further purification might employ chromatographic methods, particularly column chromatography or recrystallization . The final step involves salt formation by treating the purified free base with hydrochloric acid, typically in a suitable solvent like isopropanol or ethanol, followed by crystallization of the hydrochloride salt . This salt formation step is crucial for improving stability, handling characteristics, and potential bioavailability.

Comparison with Related Compounds

Structural Analogues

To better understand the potential properties and applications of 2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, it is valuable to examine structurally similar compounds that have been more extensively studied. Table 1 presents a comparison of this compound with selected structural analogues that share key structural features.

Table 1: Comparison of 2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Potential Applications |

|---|---|---|---|---|

| 2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride | C14H20N2O2·HCl | 284.78 | Base structure | Research chemical, synthetic intermediate |

| 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride | C18H24ClN3O2S | 381.92 | Contains thiazole ring, different position of methyl group on phenyl | Potential antimicrobial or enzyme interactor |

| 2-(4-Chlorophenoxy)-2-methyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride | C19H25Cl2N3O2S | 430.39 | Additional chlorine, different methyl positions | Similar to above with modified activity profile |

Functional Group Considerations

The structural features of 2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride provide several functional groups that influence its reactivity and potential applications. The piperazine ring, a cyclic diamine, contributes basic sites that impact solubility and potential hydrogen bonding interactions. The carbonyl group (amide linkage) serves as both a hydrogen bond acceptor and provides structural rigidity. The methylphenoxy group adds hydrophobic character and potential aromatic interaction capabilities. These functional elements collectively determine the compound's physical properties, chemical reactivity, and potential biological interactions.

Current Research Status and Future Directions

Research Limitations

Research specific to 2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride appears limited in the publicly available literature, suggesting it may be a relatively new compound or one with specialized research applications. The compound's listing in chemical databases like PubChem indicates its recognition as a distinct chemical entity, but detailed studies focusing on its specific properties, synthesis optimization, or applications remain to be more thoroughly explored and published . This gap presents opportunities for researchers interested in investigating novel piperazine derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume